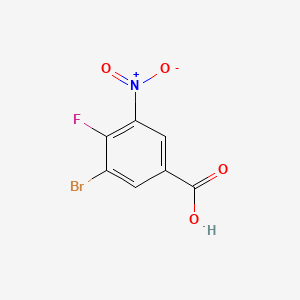

3-Bromo-4-fluoro-5-nitrobenzoic acid

説明

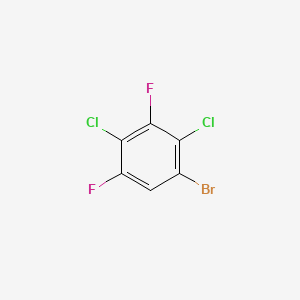

3-Bromo-4-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It has a molecular weight of 264.01 . It is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-benzoic acid can be achieved through a process that involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature between about 0° and 100° C .Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .科学的研究の応用

Preparation of Novel Benzimidazoles

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown promising antimycobacterial activity, making them potential candidates for the development of new drugs against mycobacterial infections .

Synthesis of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

This compound is also used in the synthesis of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors, which contain a benzimidazole core structure, could be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Precursors for the Pictet-Spengler Reaction

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . This reaction is a key step in the synthesis of many biologically active natural products and pharmaceuticals .

Reactions at the Benzylic Position

The presence of a benzene ring in 3-Bromo-4-fluoro-5-nitrobenzoic acid allows for resonance stabilization of the benzylic position . This makes it a valuable compound in studying reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Industrial Synthesis

3-Bromo-4-fluoro-5-nitrobenzoic acid is used in industrial synthesis processes . For example, it can be reacted with acetyl chloride in the presence of an acylation catalyst, followed by a reaction with bromine and a hypochlorite solution . This process is used in the preparation of other complex organic compounds .

Preparation of 3-Phenoxy-4-fluoro-benzoic Acid

This compound can be used to prepare 3-phenoxy-4-fluoro-benzoic acid . This is achieved by reacting 3-Bromo-4-fluoro-5-nitrobenzoic acid (or its sodium or potassium salt) with potassium phenolate .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

3-bromo-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPOWDIDJDBOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716481 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-5-nitrobenzoic acid | |

CAS RN |

1290117-21-3 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)